molecular formula C3H9N3O2 B1223963 Guanidine acetate CAS No. 593-87-3

Guanidine acetate

Cat. No. B1223963
CAS RN: 593-87-3
M. Wt: 119.12 g/mol
InChI Key: DXTIKTAIYCJTII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidine acetate and related derivatives often involves innovative approaches to address specific chemical, biochemical, and pharmacological properties. Recent advancements in the synthesis of guanidine-containing molecules highlight their importance in the design and development of novel drugs and other chemical agents. Mechanochemical synthesis, for example, has enabled the quantitative synthesis of guanidines without the use of bulk solvents, opening new synthetic opportunities and establishing "click-type" chemistry for these compounds (Štrukil, 2017).

Molecular Structure Analysis

The molecular structure of guanidine acetate is characterized by the presence of a guanidine group, which defines its chemical and physicochemical properties. This functionality is integral to many compounds of medical interest, and its inclusion in therapeutic agents is suitable for the treatment of a wide spectrum of diseases. The guanidine moiety is a highly basic group found in a variety of drugs and biologically active compounds, playing a pivotal role in their mechanism of action (Sa̧czewski & Balewski, 2009).

Chemical Reactions and Properties

Guanidine derivatives, including guanidine acetate, exhibit a range of chemical reactions and properties that make them of significant interest in synthetic and medicinal chemistry. Their functionality can be found in many natural products, pharmaceuticals, and cosmetic ingredients. The chemical reactivity and potential applications of guanidine derivatives span across neurodegenerative therapeutic options, anti-inflammatory agents, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents, highlighting the broad utility and potential of these compounds (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Physical Properties Analysis

The physical properties of guanidine acetate are closely linked to its molecular structure, which includes a strong basicity due to the guanidine group. This basic nature affects its solubility, stability, and interaction with other molecules, making it a key component in the development of compounds with desired biological activity. These properties are crucial for its application in various therapeutic areas and the synthesis of new materials with specific functionalities.

Chemical Properties Analysis

The chemical properties of guanidine acetate, such as its reactivity and interaction with other chemical entities, are foundational to its utility in creating new chemical entities with significant pharmacological activity. The ability of guanidine-containing compounds to act as organocatalysts and sensors, owing to their structural features, emphasizes their importance in pharmaceuticals and biologically active compounds. Their unique chemical properties facilitate the development of novel drugs and materials with broad-spectrum antibacterial and antifungal activities (Song et al., 2019).

Scientific Research Applications

  • Pharmaceuticals and Medicine

    • Guanidine and its derivatives play a crucial role in the metabolism of living organisms .
    • They are used as synthetic drugs and biocidal agents .
    • For instance, guanidine is present in streptomycin and was recently developed for the treatment of influenza neuraminidase inhibitors-zanamivir, peramivir .
    • Other examples of medically used guanidine derivatives include the histamine receptor antagonists cimetidine and famotidine, which are frequently used in the treatment of heartburn and peptic ulcers .
  • Chemistry

    • Guanidine derivatives are important in the field of chemistry .
    • They are used as catalysts and ligands .
    • The guanidine derivative N - { [ (7- (4,5-dihydro-1 H -imidazol-2-yl)-2- ( p -tolyl)-6,7-dihydro-2 H -imidazo [2,1- c ] [1,2,4]triazol-3 (5 H )-ylidene)amino] (phenylamino)methylene}benzamide ( 3) has been obtained by the reaction of one measure of N - { [7- (4,5-dihydro-1 H -imidazol-2-yl)-2- ( p -tolyl)-6,7-dihydro-2 H -imidazo [2,1- c ] [1,2,4]triazol-3 (5 H )-ylidene]carbamothioyl}benzamide ( 2) with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .
  • Food Industry

    • Guanidine derivatives are used as sweeteners .
  • DNA Minor Groove Binders and Kinase Inhibitors

    • Guanidine derivatives have been used as DNA minor groove binders and kinase inhibitors .
    • These compounds have found application in a diversity of biological activities .
  • α2-Noradrenaline Receptors

    • Guanidines have been used in targeting α2-noradrenaline receptors .
    • This has implications in the field of neurology and pharmacology .
  • Organometallic and Coordination Chemistry

    • Multisubstituted guanidines have received much attention because of important applications in many fields, such as pharmaceutics, organometallic and coordination chemistry .
    • They are used in the synthesis of various organometallic compounds .
  • Preparation of Acyclic Guanidines

    • The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine .
    • Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .
    • Alternatively, S-methylisothiourea has shown to be a very efficient guanidylating agent, and N, N’, N"-trisubstituted guanidines have also been used to install the guanidine functionality .
  • Preparation of Cyclic Guanidines

    • Cyclic guanidines such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings) and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings) are present in many natural products and compounds of medicinal interest .
    • An overview of the methods found in the literature for the preparation of these cyclic guanidines is presented .
  • Guanidines as DNA Minor Groove Binders, Kinase Inhibitors and α2-Noradrenaline Receptors Antagonists

    • Some biological applications of guanidines as DNA minor groove binders, kinase inhibitors and α2-noradrenaline receptors antagonists are discussed .

Future Directions

Guanidine is used for the myasthenic syndrome of Lambert-Eaton . It is also used in laboratory research as a protein denaturant . The future development of this substance could involve further exploration of its biological applications .

properties

IUPAC Name

acetic acid;guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.CH5N3/c1-2(3)4;2-1(3)4/h1H3,(H,3,4);(H5,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTIKTAIYCJTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(=N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060479
Record name Guanidine, monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanidine acetate

CAS RN

593-87-3
Record name Guanidinium acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, acetate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, acetate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanidine, monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidinium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.924
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
618
Citations
P Patil, DS Mann, SR Rondiya, NY Dzade… - Solar …, 2021 - Wiley Online Library
… In summary, a reactive post-treatment technique with guanidine acetate (containing both guanidium and acetate ions) has been demonstrated to simultaneously encourage grain growth…
Number of citations: 10 onlinelibrary.wiley.com
D Sathya, V Sivashankar - Optik, 2015 - Elsevier
… In this present investigation, a new organic NLO crystal of Guanidine acetate is reported and the grown … In the present work, we have grown the Guanidine acetate single crystals by slow …
Number of citations: 19 www.sciencedirect.com
R Greenhalgh, RAB Bannard - Canadian Journal of Chemistry, 1959 - cdnsciencepub.com
… Triacetylguanidine has been prepared and shown to undergo stepwise deacetylation in the presence of alcohol to guanidine acetate. Diacetylguanidine has been shown to have a mp …
Number of citations: 20 cdnsciencepub.com
RJW Byrde, DR Clifford… - Annals of Applied Biology, 1962 - Wiley Online Library
… inaequalis in the presence of each substituted guanidine acetate at a concentration of IO-~ M. The high fungistatic activity shown by the homologues C,-CI6 drops sharply above this …
Number of citations: 26 onlinelibrary.wiley.com
J Li, Y Li, Z Wang, L Zhang, Y Jiang, W Zhang… - …, 2021 - Wiley Online Library
To study the effect of nonionic surfactant on the properties of cationic surfactant N‐coco propylene bis‐guanidine acetate (CPGA), different ratios of CPGA and fatty alcohol …
R Greenhalgh, RAB Bannard - Canadian Journal of Chemistry, 1961 - cdnsciencepub.com
… Iiyabinin (2) had previously show11 that the products obtained on acetylation of guanidine acetate were dependent on the conditions used. Under mild conditions, an acetylated …
Number of citations: 39 cdnsciencepub.com
LP Miller - Phytopathology, 1960 - cabdirect.org
Conidia of Aspergillus niger and Alternaría olerácea [A. brassicicola] take up 20, 000 ug./g-conidia wt. within 5 min.; those of Glomerella cingulata only half this amount in 20 hr. The …
Number of citations: 14 www.cabdirect.org
T Baum, DK Eckfeld, N Metz, JL Dinish, G Rowles… - Experientia, 1969 - Springer
Bei unanästhesierten Ratten und Hunden wurden die antihypertensiven Eigenschaften von 2, 6-Dichlorobenzyliden-Aminoguanidin-Azetat (WY 8678), welches zu einer neuen Reihe …
Number of citations: 35 link.springer.com
GT Pis' ko, OV Gudz - Antibiotiki, 1980 - europepmc.org
Sensitivity of Staphylococcus aureus and gramnegative organisms, such as E. coli, Salmonella, Sh. sonnei and Pr. morganii to penicillin, streptomycin, levomycetin and chlortetracycline…
Number of citations: 2 europepmc.org
IF Brown, HD Sisler - Phytopathology, 1960 - cabdirect.org
… Md, College Park, the most toxic to Saccharomyces pastorianus and Monilinia [Sclerotinia] fructicola of a series of %-alkyl guanidine acetate compounds were those with 13-14 C atoms …
Number of citations: 89 www.cabdirect.org

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